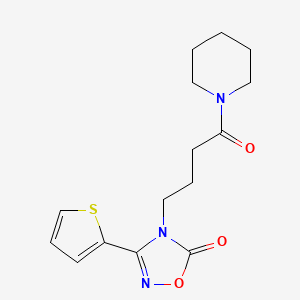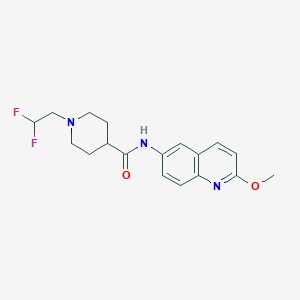
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide, also known as MAZ51, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that has been developed to target specific biological pathways and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
作用机制
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide acts as an inhibitor of the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of mTOR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and metabolism. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins by binding to specific regions of these proteins.
Biochemical and Physiological Effects:
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific biological pathway that it targets. In cancer cells, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit cell proliferation and induce cell death. In neurodegenerative diseases, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit protein aggregation and improve cognitive function.
实验室实验的优点和局限性
One advantage of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in lab experiments is its specificity for certain biological pathways. This allows researchers to target specific pathways and study their effects on various biological processes. However, one limitation of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential use of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in treating neurodegenerative diseases.
合成方法
The synthesis of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide involves several steps, starting with the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4-benzotriazine-3-carboxamide in the presence of a base to form N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.
科学研究应用
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
属性
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-25-15-9-8-12(11-5-4-10-19-16(11)15)21-18(24)17-20-13-6-2-3-7-14(13)22-23-17/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABSUOJIUBBPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=NC4=CC=CC=C4N=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide](/img/structure/B6624721.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![2-[(4-Bromo-3-nitrophenyl)methylsulfanyl]-1,3-oxazole](/img/structure/B6624742.png)
![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
![6-methyl-2-(methylamino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6624769.png)
![methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate](/img/structure/B6624772.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624784.png)
![N-[3-chloro-2-(dimethylamino)phenyl]-5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxamide](/img/structure/B6624790.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)
![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)
